ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a cyclopenta[b]thiophene derivative featuring a 2,4-dimethoxybenzamido substituent at position 2 and an ethyl carboxylate group at position 2. Its core structure is derived from 5,6-dihydro-4H-cyclopenta[b]thiophene, a bicyclic system with fused cyclopentane and thiophene rings. The compound is synthesized via alkylation reactions, as reported in methods involving sodium methylate and chloroacetamide derivatives (e.g., N-aryl-substituted 2-chloroacetamides) .
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-13-6-5-7-15(13)26-18(16)20-17(21)12-9-8-11(23-2)10-14(12)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYGRNARHPVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Key Structural Features :
- Cyclopenta[b]thiophene backbone : Provides rigidity and π-conjugation, influencing electronic properties.
- Ethyl carboxylate : Improves solubility in organic solvents and modulates reactivity.
Comparison with Structural Analogs
ETHYL 3-AMINO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-2-CARBOXYLATE
Empirical Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol Substituents:
- Amino group (-NH₂) at position 3.
- Ethyl carboxylate at position 2.
Comparison :
- Synthetic Role: This compound serves as a precursor in the synthesis of more complex derivatives. Alkylation of its amino group with chloroacetamides (e.g., 2-chloro-N-benzylacetamide) yields analogs like the target compound .
- Reactivity: The amino group is nucleophilic, enabling facile alkylation or acylation, whereas the 2,4-dimethoxybenzamido group in the target compound reduces nucleophilicity but increases steric hindrance.
- Applications: The amino derivative is primarily an intermediate, while the benzamido analog may exhibit enhanced biological activity due to improved binding affinity .
ETHYL 2-[(CHLOROACETYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Empirical Formula : C₁₂H₁₃ClN₂O₃S (calculated)
Molecular Weight : ~300.76 g/mol
Substituents :
- Chloroacetyl group (-COCH₂Cl) at position 2.
- Ethyl carboxylate at position 3.
Comparison :
- Synthesis : This intermediate is generated during the alkylation of thiopyrimidines, using reagents like 2-chloroacetamides under basic conditions .
- Functionality : The chloroacetyl group is a reactive handle for further derivatization (e.g., nucleophilic substitution), whereas the 2,4-dimethoxybenzamido group in the target compound is electron-rich and less reactive.
Structural and Functional Data Table
Research Implications
- The benzamido group may enhance target specificity .
- Synthetic Challenges : The steric bulk of the 2,4-dimethoxybenzamido group may slow reaction kinetics compared to smaller substituents, requiring optimized conditions for efficient synthesis .
Biological Activity
Ethyl 2-(2,4-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, emphasizing its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a cyclopentathiophene core modified with a dimethoxybenzamido group and an ethyl carboxylate moiety. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 321.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. Below are detailed insights into these activities.
1. Anticancer Activity
Studies have shown that this compound may inhibit tumor growth through several mechanisms:
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Induces apoptosis |
| HeLa (cervical) | 15 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate a reduction in nitric oxide production in macrophages treated with the compound.
3. Antimicrobial Activity
This compound exhibits antimicrobial effects against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Shows activity against Escherichia coli.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed significant inhibition of cell growth compared to control groups.
- Results : The treated cells exhibited increased levels of apoptosis markers such as cleaved PARP and Annexin V positivity.
-
Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to untreated controls.
- Results : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
